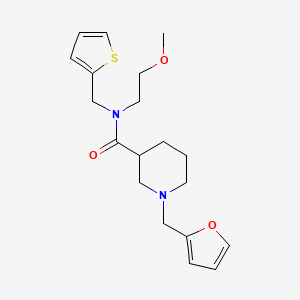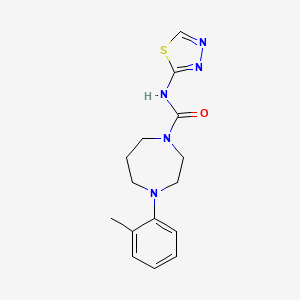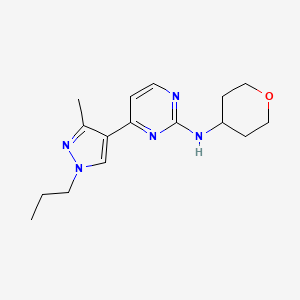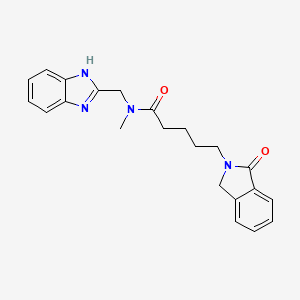![molecular formula C22H27N3O2 B5905771 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide](/img/structure/B5905771.png)
2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide involves the selective inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide enzyme. 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide by this compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models (Kuo et al., 2013). Moreover, the inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice (Wang et al., 2017). In Alzheimer's disease, the inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide by 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of this disease (Kuo et al., 2013).
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide have been extensively studied in various animal models. The inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide by this compound has been found to induce apoptosis in cancer cells and reduce the growth of tumors (Kuo et al., 2013). Moreover, the inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice (Wang et al., 2017). In Alzheimer's disease, the inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide by this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain (Kuo et al., 2013). However, the exact biochemical and physiological effects of this compound are still under investigation.
实验室实验的优点和局限性
The advantages of using 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide in lab experiments include its selective inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide enzyme, which makes it a potential therapeutic agent for various diseases. Moreover, this compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide isoforms. Moreover, the exact biochemical and physiological effects of this compound are still under investigation.
未来方向
The future directions for the research on 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide include the investigation of its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Moreover, the development of more selective and potent 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide inhibitors based on this compound may lead to the discovery of new therapeutic agents for these diseases. Additionally, the investigation of the exact biochemical and physiological effects of this compound may lead to a better understanding of the role of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide in various cellular processes.
合成方法
The synthesis of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide involves the reaction of adamantane-1-carboxylic acid with N-methyl-3-(pyridin-4-yl)isoxazole-5-carboxamide in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with methylamine to yield the final product. This synthesis method has been described in detail in a research article by Kuo et al. (2013).
科学研究应用
2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. The selective inhibition of 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide enzyme by this compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models (Kuo et al., 2013). Moreover, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic mice (Wang et al., 2017). In Alzheimer's disease, 2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of this disease (Kuo et al., 2013).
属性
IUPAC Name |
2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-25(14-19-9-20(24-27-19)18-2-4-23-5-3-18)21(26)13-22-10-15-6-16(11-22)8-17(7-15)12-22/h2-5,9,15-17H,6-8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZBQJZBXGNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CC=NC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-azepanylcarbonyl)phenyl]-2,5-dihydro-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B5905692.png)
![1-[5-(1H-pyrazol-5-yl)-2-furyl]-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5905700.png)
![1-(1-isobutyl-1H-imidazol-5-yl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5905703.png)
![1-{[1-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}azepan-2-one](/img/structure/B5905711.png)
![N-cyclohexyl-2-(methoxymethyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B5905724.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5905741.png)
![N-(1-isoxazol-3-ylethyl)-N-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905748.png)

![2,4,6-trimethyl-3-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]methyl}benzyl acetate](/img/structure/B5905757.png)

![2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B5905776.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5905777.png)

